N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a biochemical used for proteomics research . It has a molecular formula of C20H26N2O2 and a molecular weight of 326.43 .
Physical And Chemical Properties Analysis
N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide has a molecular weight of 326.43 . No additional physical or chemical properties were found in the search results.Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Activity
One significant application of compounds structurally similar to N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is as histone deacetylase (HDAC) inhibitors. For example, MGCD0103, a related compound, exhibits selective inhibition of HDACs 1-3 and 11, demonstrating potential as an anticancer drug. It's been shown to block cancer cell proliferation and induce apoptosis, making it a promising candidate in clinical trials for cancer treatment (Zhou et al., 2008).
Chemoselective N-Benzoylation
Compounds like N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide can be synthesized through chemoselective N-benzoylation. This process, involving benzoylisothiocyanates, yields products that have biological interest due to their specific chemical properties and potential applications (Singh et al., 2017).
Synthesis and Anticonvulsant Activity
Analogous compounds have been synthesized and evaluated for anticonvulsant activity. For example, 4-amino-N-(2-ethylphenyl)benzamide and its derivatives showed significant efficacy against seizures in experimental models, indicating potential for development into anticonvulsant drugs (Lambert et al., 1995).
Electrochemical Analysis
Amino-substituted benzamide derivatives, related to N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide, have been studied for their electrochemical oxidation mechanisms. These studies are crucial for understanding their potential as antioxidants and free radical scavengers (Jovanović et al., 2020).
Differential Therapeutic Efficacy in Tumor Growth
Compounds like 4-amino-N-(2'-aminophenyl)benzamide have shown differential therapeutic efficacy in various rat tumor models. This highlights the potential of such compounds to inhibit growth in certain types of tumors, particularly those characterized by slower growth rates (Berger et al., 1985).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-hexoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-4-5-8-13-24-19-10-7-6-9-17(19)20(23)22-18-12-11-16(21)14-15(18)2/h6-7,9-12,14H,3-5,8,13,21H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRWOSCKWWWSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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